molecular formula C9H18N2O2 B13071696 N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide

N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide

Cat. No.: B13071696
M. Wt: 186.25 g/mol
InChI Key: YXUHUBMFQLJQNP-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then methoxylated using methanol and a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The carboximidamide group is also essential for the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-methylcyclohexane-1-carboximidamide
  • 1-methoxy-4-methylcyclohexane
  • 4-methylcyclohexanone

Uniqueness

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both hydroxy and methoxy groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N'-hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-7-3-5-9(13-2,6-4-7)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11)

InChI Key

YXUHUBMFQLJQNP-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(CC1)(/C(=N/O)/N)OC

Canonical SMILES

CC1CCC(CC1)(C(=NO)N)OC

Origin of Product

United States

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